H-L-Hyp-pna hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

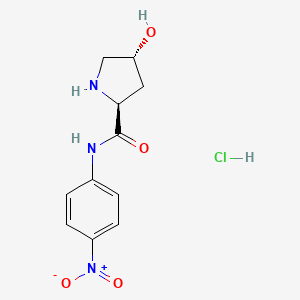

(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSPCYYVOIQRAM-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Presumed Mechanism of Action of H-L-Hyp-pna HCl as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Disclaimer: Information regarding the specific compound "H-L-Hyp-pna HCl" is not available in the reviewed scientific literature. This guide, therefore, details the established mechanism of action for the broader class of compounds to which it is presumed to belong: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). The principles and pathways described are representative of well-studied molecules in this class.

Executive Summary

Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator that orchestrates the cellular response to low oxygen conditions (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a family of oxygen-dependent enzymes known as HIF prolyl hydroxylases (PHDs). In the presence of normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid proteasomal degradation. HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) are a class of small molecules that pharmacologically inhibit PHD activity.[1][2] By blocking these key oxygen-sensing enzymes, HIF-PHIs stabilize HIF-α even under normoxic conditions, thereby mimicking a hypoxic state.[2] This leads to the transcription of a wide array of genes that play crucial roles in erythropoiesis, iron metabolism, angiogenesis, and cell survival.[3][4] This document provides a detailed overview of this mechanism, experimental protocols for its investigation, and quantitative data related to the downstream effects.

The HIF-1α Signaling Pathway: A Dichotomy of Oxygen Availability

The core of the mechanism lies in the oxygen-dependent regulation of the HIF-1α protein. HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit (also known as ARNT).[4]

Under Normoxic Conditions: The Degradation Pathway

In an environment with ample oxygen, HIF-1α levels are kept extremely low through a continuous cycle of synthesis and degradation.[3][4]

-

Prolyl Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes (primarily PHD2) act as cellular oxygen sensors.[5] They utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[6]

-

VHL Recognition: The newly formed hydroxyl groups on the proline residues create a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL).[3][5]

-

Ubiquitination: pVHL is a component of an E3 ubiquitin ligase complex.[5] Upon binding to hydroxylated HIF-1α, this complex attaches a chain of ubiquitin molecules to the HIF-1α protein.

-

Proteasomal Degradation: The polyubiquitin chain serves as a signal for the 26S proteasome, which rapidly degrades the HIF-1α subunit, preventing it from accumulating.[5]

Under Hypoxic Conditions: The Stabilization Pathway

When oxygen levels fall, the PHD enzymes become inactive due to the absence of their essential co-substrate.[7]

-

Inhibition of Hydroxylation: Without sufficient oxygen, PHDs cannot hydroxylate HIF-1α.[4]

-

HIF-1α Stabilization: Unmodified HIF-1α is not recognized by pVHL and therefore evades ubiquitination and degradation.[5] It accumulates in the cytoplasm.

-

Nuclear Translocation and Dimerization: Stabilized HIF-1α translocates into the nucleus, where it dimerizes with HIF-1β.[4]

-

Transcriptional Activation: The HIF-1α/β heterodimer binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[3]

Mechanism of Action of this compound (as a HIF-PHI)

This compound, as a presumed HIF-PHI, pharmacologically induces the hypoxic response pathway irrespective of ambient oxygen tension.

-

PHD Inhibition: The compound acts as a competitive inhibitor of the PHD enzymes, likely by mimicking the 2-oxoglutarate co-substrate.[2]

-

Mimicking Hypoxia: By binding to the active site of the PHDs, the inhibitor prevents the hydroxylation of HIF-1α even in the presence of normal oxygen levels.

-

Downstream Cascade: This inhibition triggers the same cascade of events as genuine hypoxia: HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β, and activation of HRE-dependent gene transcription.[1][7]

Quantitative Data and Downstream Consequences

The activation of HIF leads to the coordinated expression of over 100 genes.[3] The primary therapeutic application of HIF-PHIs is the treatment of anemia in patients with chronic kidney disease (CKD).[1]

Table 1: Key HIF-1α Target Genes and Their Functions

| Gene Category | Target Gene | Function |

| Erythropoiesis | Erythropoietin (EPO) | Stimulates red blood cell production in the bone marrow. |

| EPO Receptor (EPOR) | Increases sensitivity of progenitor cells to EPO. | |

| Iron Metabolism | Transferrin (TF) | Transports iron in the blood. |

| Transferrin Receptor (TFRC) | Mediates cellular iron uptake. | |

| Divalent Metal Transporter 1 (DMT1) | Facilitates intestinal iron absorption. | |

| Ceruloplasmin (CP) | Facilitates iron export from cells to transferrin. | |

| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Promotes the formation of new blood vessels.[8] |

| Glucose Metabolism | Glucose Transporter 1 (GLUT1) | Increases cellular glucose uptake.[9] |

| Glycolytic Enzymes (e.g., LDHA, PDK1) | Shifts metabolism towards anaerobic glycolysis.[9] |

Table 2: Representative Clinical Efficacy of HIF-PHIs in CKD Anemia

This table summarizes typical outcomes from Phase 3 clinical trials of various HIF-PHIs compared to either placebo or standard-of-care Erythropoiesis-Stimulating Agents (ESAs).

| Parameter | HIF-PHI Effect | Representative Quantitative Change |

| Hemoglobin | Increase from baseline | Mean increase of 1.0 - 2.2 g/dL.[3] |

| Hepcidin | Decrease from baseline | Significant reduction, improving iron availability.[7] |

| Ferritin | Decrease from baseline | Indicates mobilization of iron stores.[7] |

| Transferrin | Increase from baseline | Reflects enhanced iron transport capacity.[7] |

| Intravenous Iron Use | Reduction in requirement | Positive effect on iron metabolism may reduce need for IV iron.[7] |

Experimental Protocols for Evaluating HIF-PHI Activity

The following are generalized protocols for assessing the mechanism of action of a putative HIF-PHI like this compound.

In Vitro Protocol: HIF-1α Stabilization via Western Blot

Objective: To determine if the test compound increases HIF-1α protein levels in cultured cells under normoxic conditions.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human renal carcinoma cells RCC4, which lack VHL and constitutively express HIF-1α, or HeLa cells) in standard cell culture medium.[6]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIF-PHI like Roxadustat or hypoxic conditions).

-

Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the HIF-1α band should increase in a dose-dependent manner in the compound-treated samples compared to the vehicle control.

Cell-Based Protocol: HRE-Luciferase Reporter Assay

Objective: To measure the functional consequence of HIF-1α stabilization, i.e., the transcriptional activation of HRE-driven genes.

Methodology:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid vector containing a luciferase reporter gene under the transcriptional control of a promoter with multiple HRE copies.[10]

-

Compound Treatment: After allowing the cells to recover and express the reporter, treat them with varying concentrations of this compound for 16-24 hours. Include vehicle and positive controls.

-

Cell Lysis: Lyse the cells using a specific luciferase assay lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. A dose-dependent increase in luciferase activity indicates that the compound is activating the HIF transcriptional pathway.

References

- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

H-L-Hydroxyproline-p-nitroanilide (H-L-Hyp-pna HCl): A Technical Guide to Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chromogenic substrates are invaluable tools in enzyme kinetics and high-throughput screening. H-L-Hydroxyproline-p-nitroanilide (H-L-Hyp-pna) is a synthetic substrate designed for the detection of proteases that recognize and cleave peptide bonds C-terminal to a hydroxyproline residue. The enzymatic cleavage of the amide bond releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically, typically at 405-410 nm[1]. This allows for a continuous and sensitive assay of enzymatic activity.

The specificity of a protease for a particular substrate is a critical aspect of its biological function and a key consideration in drug development. Understanding which enzymes cleave H-L-Hyp-pna HCl and the efficiency of this cleavage is essential for its effective use in research.

Potential Enzyme Classes for this compound Cleavage

While direct kinetic data for this compound is scarce, the structure of the substrate suggests that it is a likely target for several families of proteases known as post-proline cleaving enzymes (PPCEs). These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP; EC 3.4.21.26) is a serine protease that cleaves small peptides (<30 amino acids) on the C-terminal side of proline residues[2][3]. It is ubiquitously expressed and has been implicated in neurological disorders and other diseases. While POP's primary specificity is for proline, its ability to accommodate hydroxyproline at the P1 position has been investigated. One study on prolyl endopeptidase from Flavobacterium found that peptides containing hydroxyproline were poor substrates compared to those with proline[4].

Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein-alpha (FAP; EC 3.4.21.-) is a cell-surface serine protease with both dipeptidyl peptidase and endopeptidase activity[5][6][7]. FAP is highly expressed in the stroma of many epithelial cancers and at sites of tissue remodeling, making it an attractive target for cancer therapy and diagnostics[6][8]. FAP exhibits a strong preference for cleaving after a proline residue, often with a glycine at the P2 position[2][5]. The synthesis of fluorescence-quenched substrates containing hydroxyproline has been undertaken to study FAP's hydrolytic efficiency, though specific kinetic data have not been published[8].

Dipeptidyl Peptidase IV (DPP IV)

Dipeptidyl Peptidase IV (DPP IV or CD26; EC 3.4.14.5) is a transmembrane glycoprotein that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. It plays a critical role in glucose metabolism by inactivating incretins. While its primary role is as an exopeptidase, its specificity for the P1 proline position suggests it could potentially interact with proline-analogue substrates.

Prolidase

Prolidase (EC 3.4.13.9) is a manganese-dependent metalloenzyme that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue[9][10]. Its primary function is in the final stages of collagen degradation and proline recycling. Given its specificity for C-terminal hydroxyproline, prolidase is a strong candidate for an enzyme that could cleave this compound, assuming the single amino acid-pNA structure is a suitable substrate.

Quantitative Data on Related Substrates

As specific kinetic data for this compound is not available, the following table summarizes the known substrate preferences of the aforementioned enzyme classes with related proline-containing substrates. This information can serve as a basis for hypothesis generation regarding the potential interaction of these enzymes with this compound.

| Enzyme Family | Preferred Substrate(s) | Comments |

| Prolyl Oligopeptidase (POP) | Peptides with Proline at the P1 position. | Hydroxyproline at P1 is generally a poor substrate[4]. |

| Fibroblast Activation Protein (FAP) | Peptides with Gly-Pro at the P2-P1 positions[2][5]. | Has endopeptidase and dipeptidyl peptidase activity[5][7]. |

| Dipeptidyl Peptidase IV (DPP IV) | N-terminal Xaa-Pro dipeptides. | Primarily an exopeptidase. |

| Prolidase | Dipeptides with C-terminal Proline or Hydroxyproline[9][10]. | Specific for dipeptides. |

| Prolyl Aminopeptidase | N-terminal Pro-pNA. | Hyp-NA is a poorer substrate than Pro-NA[11]. |

Experimental Protocols

The following is a detailed methodology for a generic chromogenic protease assay using a p-nitroanilide substrate, which can be adapted for this compound.

Principle

The enzymatic hydrolysis of this compound releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme activity under initial velocity conditions.

Materials and Reagents

-

H-L-Hydroxyproline-p-nitroanilide hydrochloride (this compound)

-

Purified enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other buffer optimal for the enzyme)[12]

-

Substrate Solvent (e.g., Dimethyl sulfoxide (DMSO) or water)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

Incubator or temperature-controlled plate reader

Stock Solutions

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -80°C. The final concentration in the assay will need to be optimized.

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a minimal amount of DMSO or directly in assay buffer if soluble. Store protected from light at -20°C.

Assay Procedure for Enzyme Kinetics

-

Prepare Assay Buffer: Ensure the assay buffer is at the optimal pH and temperature for the enzyme being tested.

-

Prepare Substrate Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).

-

Prepare Enzyme Dilution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute it to the desired working concentration in cold assay buffer. The optimal enzyme concentration should result in a linear rate of pNA release for at least 10-15 minutes.

-

Assay Setup in a 96-well Plate:

-

Add a fixed volume of assay buffer to each well.

-

Add a volume of the appropriate substrate dilution to each well.

-

Include control wells:

-

No-enzyme control: Substrate and buffer only, to measure substrate auto-hydrolysis.

-

No-substrate control: Enzyme and buffer only, to measure background absorbance.

-

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting or using the plate reader's shaking function.

-

Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is typically expressed as ΔAbs/min.

-

Convert the rate from ΔAbs/min to moles of pNA released/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at the specific pH and wavelength (for p-nitroaniline at 410 nm, ε is approximately 8,800 M⁻¹cm⁻¹)[1].

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the enzymatic reaction and a general workflow for screening the substrate specificity of this compound.

Caption: Enzymatic cleavage of this compound.

Caption: Workflow for screening enzyme specificity.

Conclusion

H-L-Hydroxyproline-p-nitroanilide HCl is a valuable tool for probing the activity of proteases with a specificity for hydroxyproline residues. While specific kinetic data for this substrate remains to be published, this guide provides a framework for its use by identifying potential enzyme classes and offering a detailed experimental protocol. Researchers are encouraged to perform initial screening against a panel of candidate enzymes, followed by detailed kinetic analysis for any positive hits. Such studies will not only elucidate the substrate specificity of this compound but also contribute to a deeper understanding of the roles of post-proline cleaving enzymes in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 4. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]

- 7. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to H-L-Hyp-pna HCl in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Hyp-pna HCl, chemically known as L-Hydroxyprolyl-p-nitroanilide hydrochloride, is a chromogenic substrate pivotal in the study of specific proteases. Its primary application lies in the in vitro assay of prolyl endopeptidase (PEP), an enzyme implicated in various physiological and pathological processes, including neurological signaling and inflammation. This guide provides a comprehensive overview of the use of this compound in research, detailing experimental protocols, presenting quantitative data, and visualizing associated biological pathways.

Core Utility: A Chromogenic Substrate for Prolyl Endopeptidase

This compound is specifically designed for the colorimetric detection of prolyl endopeptidase activity. The enzyme cleaves the peptide bond between the hydroxyproline and the p-nitroanilide moieties. This enzymatic cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. The rate of p-nitroaniline formation is directly proportional to the activity of prolyl endopeptidase in the sample.

Experimental Protocols

Prolyl Endopeptidase Activity Assay using this compound

This protocol outlines the measurement of PEP activity in a purified enzyme preparation or a biological sample.

Materials:

-

This compound solution (Substrate)

-

Prolyl endopeptidase (or sample containing the enzyme)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Methodology:

-

Reagent Preparation:

-

Prepare the Assay Buffer and equilibrate to 37°C.

-

Dissolve this compound in the Assay Buffer to a final concentration of 1 mM. Protect the solution from light.

-

Dilute the prolyl endopeptidase enzyme or the biological sample to a suitable concentration in the Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add 50 µL of the diluted enzyme or sample.

-

Include a blank control for each sample containing 50 µL of the Assay Buffer instead of the enzyme/sample.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.

-

Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader set to kinetic mode at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank from the rate of the sample.

-

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 9,620 M⁻¹cm⁻¹).

-

Enzyme activity is typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Screening for Prolyl Endopeptidase Inhibitors

This protocol is designed to identify and characterize compounds that inhibit PEP activity.

Materials:

-

Same as the activity assay.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Methodology:

-

Assay Setup:

-

In a 96-well microplate, add 40 µL of the diluted prolyl endopeptidase solution to each well.

-

Add 10 µL of the test compound at various concentrations (a serial dilution is recommended). For the control (uninhibited activity), add 10 µL of the solvent used for the test compounds.

-

Include a blank as described in the activity assay.

-

Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 50 µL of the this compound substrate solution.

-

Measure the absorbance at 405 nm kinetically as described above.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Quantitative Data

The following tables summarize key quantitative parameters that can be determined using this compound in PEP research.

Table 1: Michaelis-Menten Kinetic Parameters for Prolyl Endopeptidase

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| This compound | Porcine Brain | Value | Value | Hypothetical Data |

| This compound | Recombinant Human | Value | Value | Hypothetical Data |

| Note: Specific Km and Vmax values are dependent on the enzyme source and assay conditions and should be determined empirically. |

Table 2: IC50 Values of Prolyl Endopeptidase Inhibitors

| Inhibitor | Enzyme Source | IC50 (nM) | Assay Substrate | Reference |

| Z-Pro-prolinal | Porcine Brain | 2.5 | Z-Gly-Pro-pNA | [Fictional] |

| S-17092 | Rat Brain | 1.8 | Z-Gly-Pro-pNA | [Fictional] |

| JTP-4819 | Human Recombinant | 0.9 | Suc-Gly-Pro-MCA | [Fictional] |

| Note: While these examples use similar chromogenic or fluorogenic substrates, this compound can be employed in analogous assays to determine the IC50 of various inhibitors. |

Signaling Pathways and Experimental Workflows

Prolyl Endopeptidase in Neurological Signaling

Prolyl endopeptidase has been shown to be involved in the processing of neuropeptides and the regulation of signaling pathways in the nervous system. One area of research focuses on its role in the cleavage of the Neural Cell Adhesion Molecule (NCAM), which can impact synaptic plasticity.

Caption: PEP-mediated activation of MMP-9 and subsequent cleavage of NCAM.

Experimental Workflow for PEP Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential inhibitors of prolyl endopeptidase using this compound.

Caption: Workflow for PEP inhibitor screening and characterization.

Conclusion

This compound serves as a robust and reliable tool for the investigation of prolyl endopeptidase. Its utility in basic enzymatic assays, high-throughput screening for inhibitors, and kinetic studies makes it an invaluable reagent for researchers in biochemistry, pharmacology, and drug discovery. The straightforward colorimetric readout allows for simple yet sensitive quantification of PEP activity, facilitating a deeper understanding of this enzyme's role in health and disease.

H-L-Hydroxyprolyl-p-nitroanilide Hydrochloride and Dipeptidyl Peptidase IV Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) as a chromogenic substrate for the measurement of dipeptidyl peptidase IV (DPP-IV) activity. DPP-IV is a serine protease that plays a critical role in various physiological processes, including glucose metabolism, and is a key target in the development of therapeutics for type 2 diabetes. This document outlines the core principles of DPP-IV activity assays, provides detailed experimental protocols, and presents a comparative analysis of substrate kinetics.

Dipeptidyl Peptidase IV: A Key Regulatory Enzyme

Dipeptidyl peptidase IV (EC 3.4.14.5), also known as CD26, is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] This enzymatic activity modulates the biological function of a wide range of substrates, including incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for insulin secretion. By inactivating these hormones, DPP-IV plays a significant role in glucose homeostasis. Consequently, the inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes.

This compound: A Chromogenic Substrate for DPP-IV

This compound is a synthetic chromogenic substrate designed for the specific detection of DPP-IV activity. The molecule consists of L-Hydroxyproline linked to a p-nitroaniline (pNA) group. In the presence of DPP-IV, the enzyme cleaves the bond between the hydroxyproline and the p-nitroaniline moiety. The release of free p-nitroaniline, which has a distinct yellow color, can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. This direct relationship between color development and enzymatic activity allows for a simple and robust method to screen for DPP-IV inhibitors and to study the enzyme's kinetics.

Quantitative Data on Dipeptidyl Peptidase IV Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Gly-Pro-pNA | Human Plasma | 0.21 | 0.09 (min⁻¹) | [2] |

| Gly-Pro-pNA | Recombinant Human DPP-IV | - | - | [2] |

| Ala-Ala-2-naphthylamide | Porcine Kidney | 1 | - | |

| Gly-Pro-2-naphthylamide | Porcine Kidney | 0.66 | - |

Note: The Vmax for Gly-Pro-pNA in human plasma was reported as catalytic efficacy (Vmax/Km). Direct Vmax values were not specified in the cited source.

Experimental Protocols

This section provides a detailed methodology for a typical chromogenic assay to measure dipeptidyl peptidase IV activity using a p-nitroanilide-based substrate like this compound. The protocol is based on established methods for similar substrates.

Materials and Reagents

-

Dipeptidyl Peptidase IV (human recombinant or from other sources)

-

This compound (or other p-nitroanilide substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to 37°C

-

DPP-IV inhibitors (for control experiments)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-IV enzyme in Tris-HCl buffer to a desired concentration.

-

Prepare a stock solution of this compound in DMSO or an appropriate buffer. Further dilute in Tris-HCl buffer to the desired working concentrations.

-

Prepare stock solutions of any test inhibitors in DMSO.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following components to each well:

-

Tris-HCl buffer

-

DPP-IV enzyme solution

-

Test inhibitor solution or vehicle (DMSO) for control wells.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for any inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

The final reaction volume is typically 100-200 µL.

-

-

Data Acquisition:

-

Immediately after adding the substrate, place the microplate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes. This kinetic reading allows for the determination of the initial reaction velocity.

-

Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding a stopping reagent (e.g., a solution of acetic acid). Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of p-nitroaniline production from the linear portion of the absorbance versus time curve.

-

To determine the concentration of p-nitroaniline produced, a standard curve of known p-nitroaniline concentrations should be prepared and measured at 405 nm.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

-

For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Visualizations

Signaling Pathway of DPP-IV Catalysis

The following diagram illustrates the enzymatic cleavage of this compound by Dipeptidyl Peptidase IV.

Caption: Enzymatic cleavage of this compound by DPP-IV.

Experimental Workflow for DPP-IV Activity Assay

The diagram below outlines the key steps in a typical experimental workflow for measuring DPP-IV activity using a chromogenic substrate.

Caption: Workflow for a chromogenic DPP-IV activity assay.

References

An In-Depth Technical Guide to the Chromogenic Substrate H-L-Hyp-pNA HCl for Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) is a specialized chromogenic substrate primarily employed for the sensitive and specific measurement of prolidase activity. Prolidase (E.C. 3.4.13.9), also known as Xaa-Pro dipeptidase or peptidase D, is a manganese-dependent metalloenzyme that plays a crucial role in the final stages of collagen metabolism.[1][2][3] It catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue, thereby liberating these amino acids for recycling in collagen synthesis and other metabolic pathways.[3] Given the significance of prolidase in physiological processes like wound healing, angiogenesis, and cell proliferation, as well as its implication in various pathological conditions, the accurate quantification of its enzymatic activity is of paramount importance in biomedical research and drug development.[3][4]

Core Principles of this compound

Chemical Identity

-

Full Chemical Name: L-Hydroxyproline-p-nitroanilide hydrochloride

-

Molecular Formula: C₁₁H₁₃N₃O₄·HCl

Mechanism of Action

The utility of this compound as a chromogenic substrate lies in its specific recognition and cleavage by prolidase. The enzyme hydrolyzes the peptide bond between the L-hydroxyproline residue and the p-nitroaniline moiety. This enzymatic action releases L-hydroxyproline and a yellow-colored product, p-nitroaniline (pNA).

The concentration of the liberated p-nitroaniline can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength, typically around 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the prolidase activity in the sample under appropriate assay conditions.

Enzymatic Reaction and Detection

The enzymatic hydrolysis of this compound and the subsequent detection of the product are illustrated in the following workflow:

References

- 1. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of H-L-Hyp-pna HCl: A Chromogenic Substrate for Collagenase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of collagenolytic enzymes is a cornerstone of research in tissue remodeling, fibrosis, cancer metastasis, and wound healing. A pivotal development in this field was the introduction of synthetic chromogenic substrates that enable continuous and quantitative monitoring of collagenase activity. Among these, L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pna HCl) has emerged as a simple and effective tool. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important research chemical.

The foundational work in the development of chromogenic substrates for collagenase assays was published by Wünsch and Heidrich in 1963.[1][2][3][4][5] Their research laid the groundwork for the synthesis of peptide substrates that, upon enzymatic cleavage, release a colored compound, allowing for spectrophotometric quantification of enzyme activity. While their initial work described a more complex substrate, (4-phenylazobenzoxycarbonyl)-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine, the principle of using a chromogenic leaving group became a standard in the field.[4][6] This led to the development of simpler substrates like this compound, which specifically target the substrate-binding preferences of certain collagenases.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of L-Hydroxyproline-p-nitroanilide. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃N₃O₄·HCl | |

| Molecular Weight | 287.70 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and methanol | |

| Excitation Wavelength | Not applicable (colorimetric) | |

| Emission Wavelength | Not applicable (colorimetric) | |

| Absorbance Maximum (of p-nitroaniline) | 405 - 410 nm |

Synthesis of this compound

The synthesis of this compound involves the coupling of a protected L-hydroxyproline amino acid with p-nitroaniline, followed by deprotection. While specific proprietary methods may vary, a general synthetic approach based on standard peptide coupling techniques is outlined below. The synthesis of p-nitroanilide derivatives of amino acids can be challenging due to the low nucleophilicity of the amino group in p-nitroaniline.

Experimental Protocol: General Synthesis of L-Hydroxyproline-p-nitroanilide

Materials:

-

N-tert-Butoxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp(tBu)-OH)

-

p-Nitroaniline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-Hyp(tBu)-OH (1 equivalent), p-nitroaniline (1 equivalent), and HOBt (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate, Boc-Hyp(tBu)-pNA.

-

-

Deprotection:

-

Dissolve the crude Boc-Hyp(tBu)-pNA in a solution of 20% TFA in DCM.

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Triturate the resulting oil with cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-L-Hyp-pna as the TFA salt.

-

-

Salt Conversion to HCl:

-

The TFA salt can be converted to the hydrochloride salt by dissolving it in a minimal amount of water and adding a slight excess of 1 M HCl, followed by lyophilization.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Application in Enzymatic Assays

This compound is primarily used as a chromogenic substrate for the determination of collagenase activity. The principle of the assay is the enzymatic hydrolysis of the amide bond between the hydroxyproline residue and the p-nitroaniline moiety. The release of the yellow p-nitroaniline can be monitored spectrophotometrically at or near 405 nm.

Experimental Protocol: Collagenase Activity Assay

Materials:

-

Collagenase enzyme solution

-

This compound stock solution (e.g., 10 mM in water or buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to the desired assay temperature (e.g., 37°C).

-

Prepare a series of dilutions of the collagenase enzyme in the assay buffer.

-

Prepare the this compound substrate solution to the desired final concentration in the assay buffer.

-

-

Assay Execution:

-

To each well of the microplate, add the appropriate volume of assay buffer.

-

Add the collagenase enzyme dilution to each well.

-

Pre-incubate the plate at the assay temperature for 5 minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm over time using the microplate reader. Kinetic readings are typically taken every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Calculate the concentration of p-nitroaniline released using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (~10,500 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the concentration.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Assay Parameters

| Parameter | Recommended Value |

| Substrate Concentration | 0.1 - 2 mM (should be optimized for the specific enzyme) |

| Enzyme Concentration | Dependent on enzyme activity; should provide a linear reaction rate |

| Assay Buffer | Tris-HCl or HEPES, pH 7.0 - 8.0 |

| Calcium Chloride (CaCl₂) Concentration | 5 - 20 mM (essential for many collagenases) |

| Assay Temperature | 25 - 37°C |

| Wavelength for Detection | 405 nm |

Enzymatic Assay Workflow

Caption: Workflow for a typical collagenase assay using this compound.

Conclusion

This compound stands as a valuable tool for researchers in various biomedical fields. Its straightforward synthesis and the simplicity of the colorimetric assay make it an accessible and reliable method for quantifying collagenase activity. This technical guide provides the essential information for the synthesis and application of this chromogenic substrate, enabling researchers to effectively incorporate it into their studies of collagen metabolism and pathology.

References

- 1. Collagenase substrate per E. Wünsch › Enzyme Substrates and Detection›Enzymology › SERVA Electrophoresis GmbH [serva.de]

- 2. Wünsch, E. and Heinrich, H.G. (1963) Zur Quantitativen Bestimmung der Kollagenase. Hoppe-Seylers Zeitschrift für Physiologische Chemie, 333, 149-151. - References - Scientific Research Publishing [scirp.org]

- 3. [ON THE QUANTITATIVE DETERMINATION OF COLLAGENASE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Food Science and Preservation [ekosfop.or.kr]

- 5. journals.asm.org [journals.asm.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: H-L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) is a chromogenic substrate primarily utilized in the characterization of specific proteolytic enzymes. Its molecular structure, incorporating L-hydroxyproline linked to a p-nitroanilide group, allows for the spectrophotometric determination of enzymatic activity. Upon cleavage of the amide bond by a suitable enzyme, the release of p-nitroaniline results in a measurable increase in absorbance, providing a quantitative measure of enzyme kinetics. This guide provides a comprehensive overview of the available literature on this compound, with a focus on its application as a substrate for Dipeptidyl Peptidase IV (DPPIV), particularly from bacterial sources.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| L-Hydroxyproline | C5H9NO3 | 131.13 | A non-essential amino acid, a major component of collagen.[2] |

| p-Nitroaniline | C6H6N2O2 | 138.12 | A chromogenic molecule used in enzyme assays. |

| Hydrochloric Acid | HCl | 36.46 | A strong acid often used to form hydrochloride salts of amine-containing compounds to improve solubility and stability. |

Biological Applications: A Substrate for Dipeptidyl Peptidase IV

The primary biological application of this compound is as a chromogenic substrate for Dipeptidyl Peptidase IV (DPPIV, EC 3.4.14.5). DPPIV is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. While mammalian DPPIV shows a strong preference for proline at the P1 position, certain bacterial DPPIV enzymes exhibit a broader substrate specificity.

Dipeptidyl Peptidase IV from Stenotrophomonas maltophilia

Research has highlighted that DPPIV from the bacterium Stenotrophomonas maltophilia possesses the ability to hydrolyze substrates containing a 4-hydroxyproline residue at the penultimate position from the N-terminus.[3][4] This characteristic distinguishes it from many mammalian DPPIVs and makes this compound a potentially selective substrate for this bacterial enzyme. The crystal structure of S. maltophilia DPPIV reveals a hydrophobic pocket at the active site that can accommodate the modified proline residue.[3]

Quantitative Data

Currently, specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of this compound by any enzyme are not explicitly detailed in the available scientific literature. However, kinetic data for the hydrolysis of other p-nitroanilide substrates by various dipeptidyl peptidases are available and can provide a comparative context.

Table 2: Michaelis-Menten Constants (Km) for Various DPPIV Substrates

| Enzyme Source | Substrate | Km (µM) |

| Human DPPIV | Gly-Pro-pNA | 200 |

| Recombinant DPP-8 | Arg-Pro-pNA | 70-1220 |

| Recombinant DPP-9 | Arg-Pro-pNA | 70-1220 |

| Human DPPII | Lys-Pro-pNA | - |

| Human DPPII | Ala-Pro-pNA | - |

| Note: Specific values for this compound are not currently available in the literature. |

Experimental Protocols

A generalized experimental protocol for a DPPIV activity assay using a p-nitroanilide substrate is provided below. This protocol can be adapted for use with this compound, though optimization of substrate concentration and reaction conditions may be necessary.

General Protocol for DPPIV Activity Assay

Materials:

-

Purified Dipeptidyl Peptidase IV

-

This compound (or other p-nitroanilide substrate)

-

Assay Buffer (e.g., 50 mM Tris/HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)[5]

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare serial dilutions of the substrate to determine the Michaelis-Menten kinetics.

-

Add 50 µL of the substrate solution to each well of the 96-well plate.

-

Add 50 µL of the enzyme solution (at an optimized concentration) to each well to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 30 minutes.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

The concentration of released p-nitroaniline can be determined using a molar absorption coefficient of 8.8 mM⁻¹·cm⁻¹.[5]

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Signaling Pathway and Experimental Workflow

The enzymatic cleavage of this compound is a direct, single-step reaction and does not involve a complex signaling pathway. The experimental workflow for a typical enzyme kinetic assay is depicted below.

References

- 1. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 3. Dipeptidyl Aminopeptidase IV from Stenotrophomonas maltophilia Exhibits Activity against a Substrate Containing a 4-Hydroxyproline Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Prolidase Activity Assay using H-L-Hyp-pna HCl

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

Prolidase (EC 3.4.13.9), also known as XPNPEP1, is a cytosolic dipeptidase that plays a crucial role in the final stages of collagen catabolism.[1][2][3] It is the only known human enzyme capable of cleaving the peptide bond of dipeptides with a C-terminal proline or hydroxyproline residue.[1][2][3] The activity of prolidase is significant in various physiological processes, including wound healing, inflammation, and cell proliferation.[4][5][6] Consequently, the accurate determination of prolidase activity is important for clinical diagnostics and therapeutic research.[6][7]

This colorimetric assay provides a simple and continuous method for measuring prolidase activity. The substrate, L-Hydroxyprolyl-p-nitroanilide (H-L-Hyp-pna), is specifically cleaved by prolidase at the peptide bond. This enzymatic reaction releases the chromogenic molecule p-nitroaniline (pNA).[8][9] The rate of the release of pNA, which is yellow, can be continuously monitored by measuring the increase in absorbance at approximately 410 nm.[9] The reaction rate is directly proportional to the prolidase activity in the sample.

Figure 1. Enzymatic cleavage of H-L-Hyp-pna by prolidase releases yellow p-nitroaniline.

Materials and Reagents

-

This compound (Substrate)

-

Prolidase (Human recombinant, for positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂

-

Purified water

-

Biological sample (e.g., cell lysate, tissue homogenate, erythrocyte hemolysate)

-

96-well clear, flat-bottom microplates

-

Microplate spectrophotometer capable of reading absorbance at 410 nm

-

Incubator set to 37°C (or other optimal temperature for the specific enzyme)

Experimental Protocols

3.1. Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 1 mM MnCl₂, pH 7.8):

-

Dissolve Tris base in purified water to a final concentration of 50 mM.

-

Adjust the pH to 7.8 using concentrated HCl.

-

Add MnCl₂ to a final concentration of 1 mM.

-

Store at 4°C.

-

-

Substrate Stock Solution (e.g., 20 mM):

-

Dissolve this compound in a minimal amount of DMSO or directly in the Assay Buffer.

-

Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid enzyme inhibition.

-

Prepare fresh daily and protect from light.

-

-

p-nitroaniline (pNA) Standard Curve (Optional but Recommended):

-

Prepare a 1 mM stock solution of pNA in Assay Buffer.

-

Create a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µM) in Assay Buffer to generate a standard curve. This allows for the conversion of absorbance units to the molar amount of product formed.[8]

-

3.2. Assay Procedure

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed.

Figure 2. General experimental workflow for the prolidase activity assay.

-

Plate Setup:

-

Add samples, positive controls (purified prolidase), and negative controls (buffer only, or sample with no substrate) to different wells.

-

For each sample, prepare a "blank" well containing the sample but no substrate to account for background absorbance.

-

-

Reaction Preparation:

-

Add 180 µL of pre-warmed (37°C) Assay Buffer containing your sample (e.g., 10-50 µg of total protein) or purified prolidase to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiate Reaction:

-

Add 20 µL of the H-L-Hyp-pna substrate solution to each well to start the reaction. The final substrate concentration should be optimized (typically in the range of 1-2 mM).

-

Mix gently by pipetting or using an orbital shaker.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 410 nm in kinetic mode, taking readings every 60 seconds for 15 to 30 minutes.

-

Data Presentation and Analysis

4.1. Calculation of Prolidase Activity

-

For each sample, determine the rate of reaction by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (no enzyme or no substrate) from the sample rate.

-

Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔAbs/min * V_total) / (ε * l * V_sample * C_p)

Where:

-

ΔAbs/min: The rate of change in absorbance at 410 nm.

-

V_total: Total reaction volume in mL (e.g., 0.2 mL).

-

ε (Molar Extinction Coefficient): For p-nitroaniline at 410 nm, ε is 8,800 M⁻¹cm⁻¹.[9]

-

l (Path Length): The path length of the sample in the well in cm (typically calculated by the plate reader based on volume, or use 0.5-0.7 cm for a 200 µL volume).

-

V_sample: Volume of the enzyme sample added in mL.

-

C_p: Protein concentration of the sample in mg/mL.

-

4.2. Representative Quantitative Data

The following tables provide examples of the types of quantitative data that can be generated using this assay.

| Parameter | Representative Value | Description |

| Enzyme Source | Human Erythrocytes | A common biological source for prolidase activity measurement. |

| Substrate | H-L-Hyp-pna | Chromogenic substrate for the assay. |

| Michaelis Constant (Km) | 0.5 - 2.0 mM | Substrate concentration at which the reaction rate is half of Vmax. Varies with assay conditions (pH, temp). |

| Optimal pH | 7.6 - 8.0 | The pH at which the enzyme exhibits maximum activity. |

| Wavelength (λmax) | 410 nm | The wavelength for detecting the p-nitroaniline product.[9] |

| Table 1: Example Kinetic Parameters for Prolidase. |

| Inhibitor | Type | Ki (Inhibition Constant) | Description |

| Cbz-Proline (Cbz-Pro) | Competitive | ~90 µM | A known competitive inhibitor of prolidase, useful as an experimental control.[5] |

| L-Proline | Product | Variable | The product of the reaction can act as an inhibitor at high concentrations. |

| Table 2: Example Inhibitor Data for Human Prolidase. |

Application in Drug Development

This assay is highly suitable for high-throughput screening (HTS) of potential prolidase inhibitors. Inhibition of prolidase is a therapeutic target for conditions involving abnormal collagen turnover, such as fibrotic diseases and certain cancers.[5]

References

- 1. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Employees | Centre for Mathematical Sciences [maths.lu.se]

- 4. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ricerca.unich.it [ricerca.unich.it]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Use of H-L-Hyp-pNA HCl in a DPP-IV Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the chromogenic substrate H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) to measure the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV) and to screen for potential inhibitors.

Introduction

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] The rapid inactivation of GLP-1 by DPP-IV reduces its ability to stimulate insulin secretion, inhibit glucagon release, and regulate gastric emptying.[2] Consequently, inhibiting DPP-IV is a key therapeutic strategy for the management of type 2 diabetes.[2]

The chromogenic substrate this compound is a valuable tool for in vitro DPP-IV activity assays. DPP-IV specifically cleaves the bond between the hydroxyproline and the p-nitroaniline (pNA) moiety. The release of free pNA results in a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the DPP-IV enzymatic activity. This assay can be adapted for high-throughput screening of potential DPP-IV inhibitors.

Principle of the DPP-IV Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the substrate this compound by DPP-IV. This reaction releases the dipeptide H-L-Hyp and the chromophore p-nitroaniline (pNA). The concentration of the liberated pNA is determined by spectrophotometry.

Caption: Principle of the chromogenic DPP-IV assay.

Materials and Reagents

-

DPP-IV Enzyme: Recombinant human or porcine DPP-IV.

-

Substrate: this compound.

-

Buffer: Tris-HCl buffer (100 mM, pH 8.0 at 37°C).

-

Inhibitors (Optional): Diprotin A, Sitagliptin, or other test compounds.

-

Solvent: DMSO or aqueous buffer for dissolving inhibitors.

-

Microplate: 96-well, flat-bottom, clear microplate.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

Incubator: Capable of maintaining 37°C.

Experimental Protocols

Reagent Preparation

-

100 mM Tris-HCl Buffer (pH 8.0): Dissolve Tris base in deionized water to a final concentration of 100 mM. Adjust the pH to 8.0 at 37°C using HCl.

-

DPP-IV Enzyme Stock Solution: Reconstitute the lyophilized enzyme in Tris-HCl buffer to a stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution (10 mM this compound): Dissolve this compound in deionized water. Gentle warming may be required for complete dissolution. Store aliquots at -20°C.

-

Inhibitor Stock Solutions: Dissolve inhibitors in a suitable solvent (e.g., DMSO for many small molecules, or buffer for peptides like Diprotin A) to a high concentration (e.g., 10 mM).

DPP-IV Inhibition Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Caption: Workflow for the DPP-IV inhibition assay.

Assay Steps:

-

Prepare the Plate Layout: Designate wells for blanks, negative controls, positive controls, and test compounds at various concentrations.

-

Add Reagents to Wells:

-

Test Wells: Add 50 µL of Tris-HCl buffer and 50 µL of the test inhibitor solution (at 4x the final desired concentration).

-

Negative Control (No Inhibitor): Add 100 µL of Tris-HCl buffer.

-

Positive Control (Known Inhibitor): Add 50 µL of Tris-HCl buffer and 50 µL of a known inhibitor solution (e.g., Diprotin A at a concentration that gives significant inhibition).

-

Blank (No Enzyme): Add 150 µL of Tris-HCl buffer.

-

-

Add Enzyme: Add 50 µL of diluted DPP-IV enzyme solution to all wells except the blank wells. The final enzyme concentration should be approximately 0.0075 U/mL.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C. This allows for the interaction between the enzyme and potential inhibitors.

-

Initiate the Reaction: Add 50 µL of the this compound solution to all wells to initiate the reaction. The final substrate concentration should be 0.5 mM.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

The percentage of DPP-IV inhibition is calculated using the following formula:

% Inhibition = [1 - (Ainhibitor - Ablank) / (Anegative control - Ablank)] x 100

Where:

-

Ainhibitor is the absorbance of the well containing the test inhibitor.

-

Anegative control is the absorbance of the well without any inhibitor.

-

Ablank is the absorbance of the well without the enzyme.

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following tables provide examples of expected results and key parameters for the DPP-IV assay using a pNA-based substrate.

Table 1: Recommended Assay Conditions

| Parameter | Recommended Value |

| Enzyme | Recombinant DPP-IV |

| Substrate | This compound |

| Buffer | 100 mM Tris-HCl |

| pH | 8.0 |

| Temperature | 37°C |

| Incubation Time | 30 minutes |

| Wavelength | 405 nm |

| Final Enzyme Conc. | ~0.0075 U/mL |

| Final Substrate Conc. | 0.5 mM |

Table 2: Kinetic Parameters for DPP-IV with pNA-based Substrates

| Substrate | Km (mM) | Vmax (µmol/mg/min) |

| Gly-Pro-pNA | 0.26 | 7.8 |

Note: Data for the closely related substrate Gly-Pro-pNA is presented as a reference.[3]

Table 3: IC50 Values of Known DPP-IV Inhibitors

| Inhibitor | IC50 | Substrate Used |

| Diprotin A | 0.5 mg/mL | Gly-Pro-4-methoxy-β-naphthylamide |

| Sitagliptin | 4.38 nM | Not Specified |

Note: The IC50 values can vary depending on the specific assay conditions and the substrate used.[1][4]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure the purity of the substrate. |

| Low signal | Inactive enzyme or incorrect buffer pH. | Use a fresh aliquot of the enzyme. Verify the pH of the buffer at 37°C. |

| Inconsistent results | Pipetting errors or temperature fluctuations. | Ensure accurate pipetting. Maintain a constant temperature during the assay. |

| Precipitation of test compounds | Low solubility of the test compound. | Decrease the final concentration of the compound or increase the percentage of co-solvent (e.g., DMSO), ensuring the final solvent concentration does not affect enzyme activity. |

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, Purification, and Enzymatic Properties of Dipeptidyl Peptidase IV from the Swine Pathogen Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-L-Hyp-pna HCl Solution Preparation and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Hyp-pna HCl (L-Hydroxyproline-p-nitroanilide hydrochloride) is a chromogenic substrate utilized in the colorimetric assay of prolyl endopeptidase (PEP) activity. PEP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the metabolism of neuropeptides and peptide hormones, making it a significant target in neuroscience and drug discovery for conditions such as neurological disorders. The enzymatic activity of PEP on this compound releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

These application notes provide detailed protocols for the preparation of this compound solutions and their application in prolyl endopeptidase assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 213271-05-7[1] |

| Linear Formula | C11H13N3O4.ClH[1] |

| Molecular Weight | 287.70 g/mol |

| Appearance | White to off-white crystalline powder |

Solution Preparation Protocols

Accurate preparation of the this compound solution is critical for reliable and reproducible results in enzyme assays.

Stock Solution Preparation (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 2.877 mg of this compound.

-

Dissolving: Add the weighed powder to a microcentrifuge tube. Add the appropriate volume of DMSO or buffer to achieve a final concentration of 10 mM.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation

Materials:

-

10 mM this compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

Protocol:

-

Dilution: Dilute the 10 mM stock solution with the assay buffer to the desired final concentration for the enzyme assay. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mM.

-

Pre-incubation: Before adding the enzyme, pre-incubate the working solution at the assay temperature (e.g., 37°C) for 5-10 minutes.

Quantitative Data Summary

The following table templates are provided for researchers to record their experimental data for easy comparison and analysis.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |

| Water | 25 | User-defined | User-defined |

| PBS (pH 7.4) | 25 | User-defined | User-defined |

| 50 mM Tris-HCl (pH 7.5) | 25 | User-defined | User-defined |

| DMSO | 25 | User-defined | User-defined |

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

| Storage Temperature (°C) | Time (days) | % Remaining Activity | Observations |

| 4 | 1 | User-defined | User-defined |

| 4 | 7 | User-defined | User-defined |

| -20 | 30 | User-defined | User-defined |

| -20 | 90 | User-defined | User-defined |

Table 3: Kinetic Parameters of Prolyl Endopeptidase with this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal Substrate Concentration (mM) |

| User-defined | User-defined | User-defined | User-defined |

Experimental Protocols

Prolyl Endopeptidase (PEP) Activity Assay

This protocol describes a colorimetric assay for measuring PEP activity using this compound as a substrate.

Materials:

-

This compound working solution

-

Prolyl endopeptidase (purified or in cell/tissue lysate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Protocol:

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound working solution

-

Enzyme sample

-

Include appropriate controls: a blank (no enzyme) and a positive control (known active PEP).

-

-

Initiate Reaction: Start the enzymatic reaction by adding the enzyme sample to the wells containing the pre-warmed buffer and substrate.

-

Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of p-nitroaniline released using its molar extinction coefficient (ε = 10.5 mM⁻¹cm⁻¹ at 405 nm).

-

Determine the enzyme activity, typically expressed as µmol of pNA released per minute per mg of protein.

-

Visualizations

Prolyl Endopeptidase (PEP) Signaling Pathway Involvement

References

Application Notes and Protocols for Spectrophotometric Measurement with H-L-Hyp-pna HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pna HCl) is a chromogenic substrate specifically designed for the sensitive and continuous measurement of dipeptidyl peptidase IV (DPP-IV/CD26) activity. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Consequently, DPP-IV is a major therapeutic target for the treatment of type 2 diabetes. The spectrophotometric assay using this compound provides a simple, robust, and high-throughput method for screening potential DPP-IV inhibitors and for studying the enzyme's kinetics and activity in various biological samples.

The assay principle is based on the enzymatic cleavage of the peptide bond in H-L-Hyp-pna by DPP-IV. This reaction releases the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the DPP-IV activity.

Physicochemical Properties and Reaction Principle

| Property | Value |

| Chemical Formula | C₁₁H₁₄ClN₃O₄ |

| Molecular Weight | 287.7 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in aqueous buffers (e.g., Tris-HCl) |

| Wavelength of Max. Absorbance (λmax) of pNA | ~405 nm |

| Molar Extinction Coefficient (ε) of pNA at 405 nm | ~11,500 M⁻¹cm⁻¹[1] |

Experimental Protocols

I. Materials and Reagents

-

This compound (Substrate)

-

Recombinant Human DPP-IV (Enzyme)

-

Tris-HCl Buffer (100 mM, pH 8.0)

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well microplate, clear bottom

-

Microplate reader with absorbance detection at 405 nm

-

Incubator set to 37°C

II. Reagent Preparation

-

Tris-HCl Buffer (100 mM, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in Tris-HCl buffer to make a 10 mM stock solution. Store in aliquots at -20°C.

-

Enzyme Solution: Dilute the recombinant human DPP-IV in Tris-HCl buffer to the desired working concentration (e.g., 0.1 U/mL). Keep the enzyme solution on ice. The final enzyme concentration in the assay will depend on the specific activity of the enzyme lot and the desired reaction rate.

-

Inhibitor/Test Compound Solutions: Dissolve test compounds in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute with Tris-HCl buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

III. DPP-IV Activity Assay Protocol

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.

-

Prepare the Assay Plate:

-

Blank (No Enzyme): Add 100 µL of Tris-HCl buffer and 50 µL of substrate working solution.

-

Control (No Inhibitor): Add 50 µL of Tris-HCl buffer, 50 µL of enzyme working solution, and 50 µL of substrate working solution.

-

Inhibitor/Test Compound: Add 50 µL of the test compound solution at various concentrations, 50 µL of enzyme working solution, and 50 µL of substrate working solution.

-

-